![molecular formula C9H6ClF3O2 B1433779 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1697375-66-8](/img/structure/B1433779.png)
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a solid substance . It should be stored in a refrigerator . The compound has a molecular weight of 204.15 .Scientific Research Applications
Synthesis and Stereoselectivity :
- Benzaldehydes, including derivatives like 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used in reactions with stabilized sulfur ylides for highly stereoselective synthesis of compounds (Fernández, Durante-Lanes, & López-Herrera, 1990).
Oxidation to Benzaldehyde :
- The oxidation of benzyl alcohol to benzaldehyde is a key reaction in various industries, with different catalysts, including those related to 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, being explored to enhance the efficiency of this process (Sharma, Soni, & Dalai, 2012).
Optical and Thermal Properties of Metal Complexes :
- Compounds involving benzaldehydes, like 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used to synthesize metal complexes with unique optical and thermal properties, useful in various applications including materials science (Barberis & Mikroyannidis, 2006).
Antimicrobial Applications :
- Benzaldehyde derivatives have been studied for their potential as antimicrobial additives in lubricating oils and fuels, indicating a broad spectrum of potential applications beyond traditional chemistry (Talybov, Akhmedova, & Yusubov, 2022).
Enzyme Catalysis :
- Enzymes like benzaldehyde lyase have been utilized in the asymmetric synthesis of compounds involving benzaldehydes, demonstrating the intersection of biotechnology and synthetic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Isotope Labeling :
- Benzaldehydes are integral in the synthesis of isotopically labeled compounds, which are crucial in pharmaceutical research and the study of reaction mechanisms (Boga, Alhassan, & Hesk, 2014).
HPLC Analysis in Pharmaceuticals :
- Benzaldehyde derivatives are used in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds, showcasing their role in analytical chemistry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis of Organic Compounds :
- Benzaldehyde derivatives, including 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used as intermediates in the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry (Duan, Li, Tang, Li, & Xu, 2017).
C-H Activation and Functionalization :
- Advanced organic synthesis techniques like C-H activation and functionalization have been explored using benzaldehyde derivatives, opening new pathways in synthetic methodologies (Chen, Ozturk, & Sorensen, 2017).
Vilsmeier Reagent Reactions :
- Benzaldehyde derivatives are key substrates in reactions involving Vilsmeier reagents, important in the synthesis of heterocyclic compounds (Majo & Perumal, 1996).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCXRHGCJMVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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